molecular formula C8H6N2OS B6147438 3-isothiocyanatobenzamide CAS No. 1224442-57-2

3-isothiocyanatobenzamide

Cat. No. B6147438
CAS RN: 1224442-57-2
M. Wt: 178.2
InChI Key:
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Description

3-Isothiocyanatobenzamide is a derivative of benzoic acid with the molecular formula C8H5NO2S . It is a type of isothiocyanate, which are bioactive products resulting from enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order Brassicales .


Synthesis Analysis

Isothiocyanates can be synthesized from alkyl and aryl amines through a tosyl chloride mediated decomposition of dithiocarbamate salts that are generated in situ by treatment of amines with carbon disulfide and triethylamine . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .


Molecular Structure Analysis

The molecular structure of 3-isothiocyanatobenzamide can be analyzed using various techniques such as X-ray crystallography and molecular modeling tools .


Chemical Reactions Analysis

Isothiocyanates are known for their high and versatile reactivity. They are widely used as intermediates in organic synthesis due to their tolerance toward aqueous reaction conditions . The reactive chemical hazards of isothiocyanates are highly dependent on the process conditions and mode of operation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-isothiocyanatobenzamide can be determined using various techniques. Physical properties include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties describe the characteristic ability of a substance to react to form new substances .

Mechanism of Action

While the specific mechanism of action for 3-isothiocyanatobenzamide is not well-documented, isothiocyanates in general are known for their antimicrobial properties. They affect membrane integrity and enzymes involved in the redox balance and bacteria metabolism, leading to bacteria death .

Future Directions

The future directions for research on 3-isothiocyanatobenzamide and other isothiocyanates could involve further exploration of their antimicrobial properties against human pathogens , as well as their potential use in the treatment of various diseases .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-isothiocyanatobenzamide can be achieved through the reaction of 3-aminobenzoic acid with thiophosgene.", "Starting Materials": [ "3-aminobenzoic acid", "thiophosgene" ], "Reaction": [ "To a solution of 3-aminobenzoic acid in dry dichloromethane, add thiophosgene dropwise with stirring at room temperature.", "After the addition is complete, continue stirring the reaction mixture for 2 hours at room temperature.", "Remove the solvent under reduced pressure and purify the crude product by recrystallization from ethanol to obtain 3-isothiocyanatobenzamide as a white solid." ] }

CAS RN

1224442-57-2

Product Name

3-isothiocyanatobenzamide

Molecular Formula

C8H6N2OS

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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